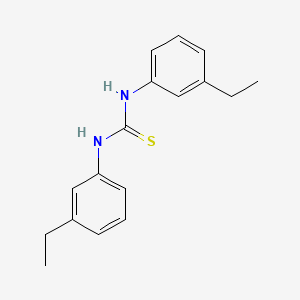
N,N'-Bis(3-ethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(3-ethylphenyl)thiourea: is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The compound is characterized by the presence of two ethyl-substituted phenyl groups attached to a central thiourea moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Thioacylation Method: Another approach is the thioacylation of 3-ethylphenylamine with thiocarbonyl compounds under mild conditions.
Industrial Production Methods: Industrial production of N,N’-Bis(3-ethylphenyl)thiourea typically involves large-scale thioacylation reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form corresponding amines and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfenic acids, sulfinic acids, sulfonic acids.
Reduction Products: Amines, thiols.
Substitution Products: N-alkylated or N-acylated thioureas.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Antibacterial and Antifungal: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: N,N’-Bis(3-ethylphenyl)thiourea exerts its effects primarily through hydrogen bonding interactions with target molecules. The thiourea moiety can form strong hydrogen bonds with electrophilic centers, thereby activating or stabilizing reactive intermediates in catalytic processes . In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its strong hydrogen-bonding capabilities and use in organocatalysis.
N,N’-Bis(3-phenyl)thiourea: A simpler analog with similar applications but different reactivity due to the absence of ethyl groups.
N,N’-Bis(3-methylphenyl)thiourea: Another analog with methyl substituents, affecting its steric and electronic properties.
Uniqueness: N,N’-Bis(3-ethylphenyl)thiourea is unique due to the presence of ethyl groups on the phenyl rings, which influence its steric and electronic properties. This modification can enhance its reactivity and selectivity in certain chemical reactions compared to its analogs .
Eigenschaften
CAS-Nummer |
138845-19-9 |
|---|---|
Molekularformel |
C17H20N2S |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,3-bis(3-ethylphenyl)thiourea |
InChI |
InChI=1S/C17H20N2S/c1-3-13-7-5-9-15(11-13)18-17(20)19-16-10-6-8-14(4-2)12-16/h5-12H,3-4H2,1-2H3,(H2,18,19,20) |
InChI-Schlüssel |
NYVLEKUAWYVMNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC=CC(=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
![1,3-Bis[(3,3,4,4,4-pentafluorobutyl)sulfanyl]propan-2-OL](/img/structure/B14290109.png)
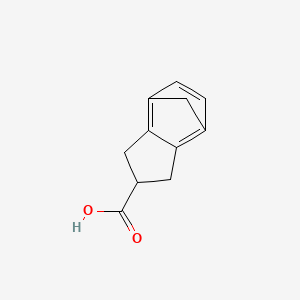
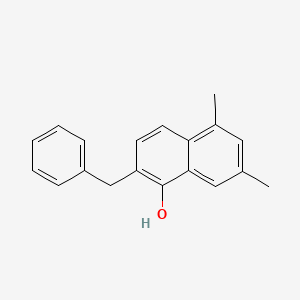
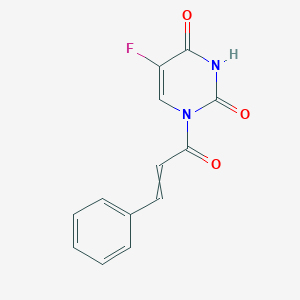

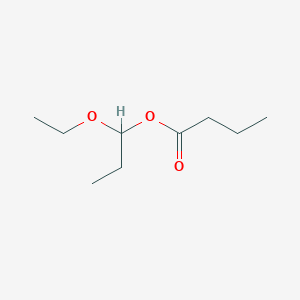
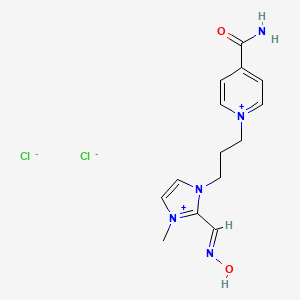
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
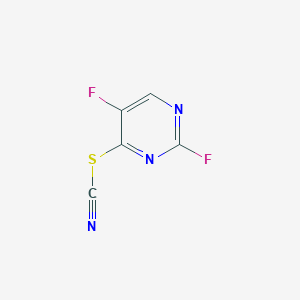
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
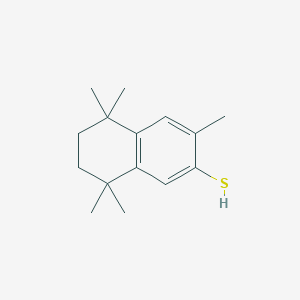
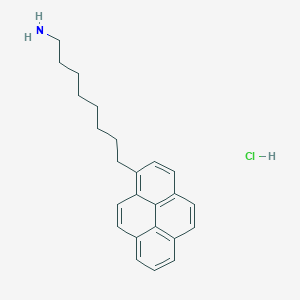
![2,2'-Disulfanediylbis[3-(butan-2-yl)phenol]](/img/structure/B14290164.png)
